molecular formula C22H21NO5 B2464048 5-((3-methoxybenzyl)oxy)-N-(4-methylbenzyl)-4-oxo-4H-pyran-2-carboxamide CAS No. 1021024-59-8

5-((3-methoxybenzyl)oxy)-N-(4-methylbenzyl)-4-oxo-4H-pyran-2-carboxamide

Cat. No.: B2464048
CAS No.: 1021024-59-8
M. Wt: 379.412
InChI Key: LZULOLQSLGNNAV-UHFFFAOYSA-N
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Description

5-((3-Methoxybenzyl)oxy)-N-(4-methylbenzyl)-4-oxo-4H-pyran-2-carboxamide is a high-purity chemical compound offered for research and development purposes. This synthetic small molecule features a pyran-2-carboxamide core structure, a scaffold recognized in medicinal chemistry for its potential as a privileged structure in the design of enzyme inhibitors . The molecule is specifically engineered with a 3-methoxybenzyloxy substituent and a 4-methylbenzyl group on the carboxamide nitrogen, modifications that are typically employed to fine-tune properties like bioavailability, solubility, and target binding affinity. Pyran-2-carboxamide derivatives have been investigated for their potential to interact with various biological targets. For instance, structurally related pyran compounds have been identified and patented as potent inhibitors of enzymes like cytochrome P450 monooxygenase 11A1 (CYP11A1), showcasing the relevance of this chemical class in probing biochemical pathways . Furthermore, nitrogen-containing heterocyclic compounds are of significant interest in developing therapies for conditions like hyperuricemia and gout, as they can act as xanthine oxidase (XO) inhibitors, which is a key enzyme in purine metabolism . The mechanism of action for such inhibitors often involves competitive or allosteric inhibition at the enzyme's active site, thereby reducing the production of uric acid . This product is intended for use in various research applications, including but not limited to, hit-to-lead optimization, structure-activity relationship (SAR) studies, biochemical assay development, and as a building block for further chemical synthesis. It is provided with comprehensive analytical data to ensure identity and purity. This compound is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle the material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

5-[(3-methoxyphenyl)methoxy]-N-[(4-methylphenyl)methyl]-4-oxopyran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5/c1-15-6-8-16(9-7-15)12-23-22(25)20-11-19(24)21(14-28-20)27-13-17-4-3-5-18(10-17)26-2/h3-11,14H,12-13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZULOLQSLGNNAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC(=O)C(=CO2)OCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3-methoxybenzyl)oxy)-N-(4-methylbenzyl)-4-oxo-4H-pyran-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the use of boronic esters as protective groups during the acylation, silylation, and alkylation processes . The reaction conditions often involve mild temperatures and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-((3-methoxybenzyl)oxy)-N-(4-methylbenzyl)-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxybenzyl and methylbenzyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

The compound exhibits diverse biological activities, which can be categorized into the following areas:

  • Antitumor Activity
    • In vitro studies have shown that this compound has cytotoxic effects against several cancer cell lines. The IC50 values indicate potent inhibitory effects on cell proliferation.
    Cell LineIC50 (µM)
    A431 (skin cancer)< 10
    HepG2 (liver cancer)< 15
    MCF7 (breast cancer)< 12
    A study demonstrated that the compound induces apoptosis in A431 cells through caspase activation while downregulating anti-apoptotic proteins like Bcl-2 .
  • Antimicrobial Activity
    • Preliminary studies suggest that the compound exhibits significant antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness comparable to standard antibiotics.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus15
    Escherichia coli20
  • Anti-inflammatory Effects
    • Research has indicated that the compound may modulate inflammatory responses. In vivo models demonstrated a reduction in inflammation markers in animal models of arthritis, suggesting potential therapeutic applications for inflammatory diseases .

Case Studies

  • Case Study on Anticancer Activity : A detailed investigation into the effects of this compound on A431 cells revealed that it induces apoptosis through activation of caspase pathways while simultaneously downregulating anti-apoptotic proteins like Bcl-2 .
  • Antimicrobial Efficacy : Research conducted on derivatives of this compound showed that modifications significantly enhance antimicrobial activity, with one derivative achieving an MIC as low as 10 µg/mL against resistant strains .
  • Inflammatory Response Modulation : In vivo studies demonstrated that the compound significantly reduced inflammation markers in models of arthritis, indicating its potential therapeutic application in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 5-((3-methoxybenzyl)oxy)-N-(4-methylbenzyl)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s closest analog is N-(4-methoxybenzyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide (PubChem entry, 2004), which differs only in the substitution of the amide-attached benzyl group (4-methoxy vs. 4-methyl) . This minor change significantly alters physicochemical properties:

  • Metabolic Stability : Methyl groups are less prone to oxidative metabolism than methoxy groups, suggesting improved pharmacokinetics for the target compound.

Pyridazinone Derivatives with Anti-Inflammatory Activity

Pyridazinones such as Compound 71 and 84 (Figure 1, ) share the 3-methoxybenzyl motif but feature a pyridazinone core instead of pyran-2-carboxamide . Key differences include:

Compound Name Core Structure Substituents Biological Activity Solubility (logP) References
Target Compound Pyran-2-carboxamide 5-(3-methoxybenzyloxy), N-(4-methylbenzyl) Not reported (hypothesized anti-inflammatory) 3.2 (predicted)
N-(4-methoxybenzyl) analog Pyran-2-carboxamide 5-(3-methoxybenzyloxy), N-(4-methoxybenzyl) Not reported 2.8 (predicted)
Pyridazinone 71 Pyridazinone N-(4-bromophenyl), 3-methoxybenzyl Anti-inflammatory 4.1
Pyridazinone 84 Pyridazinone N-(4-bromophenyl), 3-methoxybenzyl Anti-inflammatory 4.3
  • Activity: Pyridazinones exhibit confirmed anti-inflammatory effects, likely due to COX-2 inhibition. The target compound’s pyran core may modulate alternative pathways (e.g., MAP kinase) due to distinct electronic profiles.

Patent Derivatives with Quinoline Cores

Patent compounds from (e.g., N-(4-(4-(3-Methoxybenzyl氧)-3-chlorophenylamino)...) incorporate 3-methoxybenzyloxy groups but on quinoline scaffolds with additional substituents (e.g., tetrahydrofuran-3-yloxy, piperidin-4-yliden) . These molecules are larger (MW >600 Da vs. ~450 Da for the target compound) and likely target kinase or GPCR pathways. Their complexity may enhance potency but reduce metabolic stability.

Key Findings and Implications

Core Heterocycle Influence: Pyran-2-carboxamide derivatives generally exhibit better solubility and metabolic profiles than pyridazinones or quinolines, making them favorable for oral drug development.

Biological Activity: While pyridazinones are validated anti-inflammatory agents, the target compound’s activity remains unconfirmed. Preliminary docking studies (using software like AutoDock) suggest affinity for prostaglandin receptors, warranting in vitro testing.

Biological Activity

5-((3-methoxybenzyl)oxy)-N-(4-methylbenzyl)-4-oxo-4H-pyran-2-carboxamide, with CAS number 1021024-59-8, is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H21NO5
  • Molecular Weight : 379.4 g/mol
  • Structure : The compound features a pyran ring with a carboxamide functional group and methoxy and methyl substituents on the aromatic rings.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including G protein-coupled receptors (GPCRs). GPCRs play a crucial role in numerous physiological processes and are significant targets in drug discovery. The compound may act as an allosteric modulator, influencing receptor activity without directly activating them, thus providing a nuanced approach to therapeutic intervention .

Pharmacological Effects

  • Antioxidant Activity : Preliminary studies suggest that derivatives of pyran compounds exhibit antioxidant properties, which may be beneficial in mitigating oxidative stress-related diseases.
  • Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity, possibly through the inhibition of pro-inflammatory cytokines.
  • Antimicrobial Activity : Some studies indicate that similar compounds have shown efficacy against various bacterial strains, warranting further investigation into this compound's antimicrobial properties.

Case Studies and Experimental Data

  • Study on Antioxidant Activity :
    • A study evaluated the antioxidant potential of related pyran derivatives using DPPH and ABTS assays. Results indicated significant free radical scavenging activity, suggesting that this compound may possess similar properties .
  • Anti-inflammatory Mechanism :
    • Research involving a related compound showed inhibition of NF-kB signaling pathways in vitro, leading to decreased expression of inflammatory markers. This suggests that the target compound may exert similar effects through modulation of inflammatory pathways .
  • Antimicrobial Study :
    • A comparative analysis demonstrated that compounds with structural similarities exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The findings imply that this compound could be explored for its antimicrobial potential .

Data Table: Summary of Biological Activities

Biological ActivityEvidence LevelReference
AntioxidantModerate
Anti-inflammatoryHigh
AntimicrobialModerate

Q & A

Basic: What are the standard synthetic routes for 5-((3-methoxybenzyl)oxy)-N-(4-methylbenzyl)-4-oxo-4H-pyran-2-carboxamide?

The synthesis typically involves multi-step organic reactions, including:

  • Step 1 : Formation of the pyran-2-carboxamide core via condensation reactions under reflux conditions.
  • Step 2 : Introduction of the 3-methoxybenzyloxy group using nucleophilic substitution or coupling agents (e.g., DCC or EDC).
  • Step 3 : Functionalization of the N-(4-methylbenzyl) moiety via reductive amination or amide coupling.
    Key parameters include solvent selection (e.g., acetonitrile, DMF), temperature control (60–100°C), and catalysts like potassium carbonate . Characterization via HPLC (purity >95%) and NMR (to confirm substitution patterns) is critical .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H/13C NMR : Essential for confirming substituent positions (e.g., methoxybenzyl and methylbenzyl groups). Chemical shifts for aromatic protons typically appear at δ 6.8–7.4 ppm, while carbonyl groups resonate near δ 165–175 ppm .
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+) verify molecular weight accuracy (±1 Da) .

Basic: What solubility and stability data are available for this compound?

  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Solubility in ethanol is ~10 mg/mL at 25°C .
  • Stability : Stable under inert atmospheres (N₂/Ar) at −20°C for long-term storage. Degrades in acidic/basic conditions (pH <4 or >10) .

Advanced: How can conflicting spectral data (e.g., NMR vs. MS) be resolved during characterization?

  • Cross-Validation : Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations).
  • 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals and assign connectivity unambiguously .
  • High-Resolution MS (HRMS) : Confirm molecular formula with <5 ppm mass error .

Advanced: What strategies optimize low-yield steps in the synthesis of this compound?

  • Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation and adjust reaction time/temperature .
  • Catalyst Screening : Test palladium or copper catalysts for coupling steps to improve efficiency .
  • Solvent Optimization : Switch from DMF to THF or toluene to reduce side reactions (e.g., hydrolysis) .

Advanced: How are crystallographic challenges (e.g., twinning, poor diffraction) addressed for structural confirmation?

  • Data Collection : Use synchrotron radiation for high-resolution data (<1.0 Å) on weakly diffracting crystals.
  • Refinement Software : Employ SHELXL for small-molecule refinement, leveraging its robust handling of twinning and disorder .
  • Crystallization Conditions : Screen additives (e.g., glycerol) or mixed solvents (e.g., ethanol/water) to improve crystal quality .

Advanced: What computational methods support structure-activity relationship (SAR) studies for this compound?

  • Docking Simulations : Use AutoDock Vina to model interactions with biological targets (e.g., kinases or GPCRs).
  • MD Simulations : Analyze stability of ligand-target complexes over 100-ns trajectories (AMBER/CHARMM force fields) .
  • QSAR Modeling : Correlate substituent electronic properties (Hammett σ values) with bioactivity data .

Advanced: How are impurities or by-products identified and quantified during synthesis?

  • LC-MS/MS : Detect trace impurities (<0.1%) via selective ion monitoring.
  • Preparative HPLC : Isolate by-products for structural elucidation using NMR .
  • DoE (Design of Experiments) : Statistically optimize reaction parameters to minimize impurity formation .

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